molecular formula C₁₈H₂₈O₆ B1146141 1,2:4,5-Biscyclohexylidene D-myo-Inositol CAS No. 55123-26-7

1,2:4,5-Biscyclohexylidene D-myo-Inositol

Cat. No.: B1146141
CAS No.: 55123-26-7
M. Wt: 340.41
InChI Key:
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Description

1,2:4,5-Biscyclohexylidene D-myo-Inositol is a synthetic derivative of myo-inositol, a naturally occurring carbohydrateIt is primarily used in research settings, particularly in the study of glycosylation processes and polysaccharide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2:4,5-Biscyclohexylidene D-myo-Inositol typically involves the protection of the hydroxyl groups on the inositol ring. This is achieved by reacting myo-inositol with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of a ketal, resulting in the protection of the hydroxyl groups as cyclohexylidene derivatives .

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that the process involves similar steps to the laboratory synthesis, scaled up for larger production volumes. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous processing techniques to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2:4,5-Biscyclohexylidene D-myo-Inositol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol derivatives with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups to regenerate the free hydroxyl groups on the inositol ring .

Scientific Research Applications

1,2:4,5-Biscyclohexylidene D-myo-Inositol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2:4,5-Biscyclohexylidene D-myo-Inositol is unique due to its specific protective groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the study of glycosylation and polysaccharide synthesis, as well as in the development of new materials and therapeutic agents .

Properties

InChI

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2/t11?,12?,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLFYCLESOMKAW-HWZZAJBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H](O2)C([C@@H]4[C@@H](C3O)OC5(O4)CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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